2-(4-bromophenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Description
This compound features a thiazole-oxadiazole hybrid core substituted with a 4-bromophenoxy group and an acetamide moiety. The thiazole ring (4-methyl) is conjugated to a 1,2,4-oxadiazol-5-yl group bearing a phenyl substituent, while the acetamide nitrogen is linked to the thiazole via an imine bond (E-configuration).
Properties
Molecular Formula |
C20H15BrN4O3S |
|---|---|
Molecular Weight |
471.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C20H15BrN4O3S/c1-12-17(19-24-18(25-28-19)13-5-3-2-4-6-13)29-20(22-12)23-16(26)11-27-15-9-7-14(21)8-10-15/h2-10H,11H2,1H3,(H,22,23,26) |
InChI Key |
TYVOHKJRLOZCFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)Br)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Synthesis of the thiazole ring: This involves the reaction of a thioamide with a haloketone.
Coupling of the bromophenoxy group: This step involves the nucleophilic substitution of a bromophenol with an appropriate electrophile.
Final coupling and condensation: The final step involves the condensation of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to an amine.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
2-(4-bromophenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole and thiazole rings are known to interact with biological macromolecules, disrupting their normal function.
Comparison with Similar Compounds
Core Heterocycle Modifications
- Triazole-Based Analogs: Compounds like 2-((4-bromophenoxy)methyl)-4H-1,2,4-triazol-3-ylthio-N-(2,3-dimethylphenyl)acetamide () replace the thiazole-oxadiazole core with a triazole.
- Pyridinyl-Triazole Hybrids : 2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide () introduces a pyridinyl group, which may enhance solubility via hydrogen bonding but lacks the oxadiazole’s electron-deficient character .
- Thiazolidinone Derivatives: Compounds such as 2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-N-phenethylacetamide () feature a non-aromatic thiazolidinone core, limiting π-π interactions critical for target binding .
Substituent Effects
- Bromophenoxy vs.
- Phenyl-Oxadiazole vs.
Pharmacological and Physicochemical Properties
Anti-Inflammatory Potential
- The bromophenoxy group is shared with 2-((4-bromophenoxy)methyl)-triazol-3-ylthioacetamide (), which may exhibit anti-exudative activity akin to diclofenac (). The target compound’s oxadiazole-thiazole core could amplify this effect via enhanced membrane permeability .
- Thiazolidinone-acetamide hybrids () show diverse bioactivities (e.g., enzyme inhibition), but their non-aromatic cores reduce metabolic stability compared to the target’s conjugated system .
Electronic and Steric Profiles
- Bond Length Variations : The acetamide C=O bond in the target compound (expected ~1.22 Å) is shorter than in N-(4-Bromophenyl)acetamide (1.347 Å, ), suggesting stronger electron withdrawal from the oxadiazole .
- Noncovalent Interactions: The oxadiazole’s electronegative N and O atoms enable dipole-dipole and hydrogen-bonding interactions absent in triazole/thiazolidinone analogs (), enhancing target selectivity .
Biological Activity
The compound 2-(4-bromophenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a synthetic organic molecule that has drawn attention for its potential biological activities. This compound features a complex structure that combines elements of bromophenoxy, oxadiazole, and thiazole, suggesting diverse mechanisms of action in biological systems.
Chemical Structure
The molecular formula for this compound is , and it has a molecular weight of 404.28 g/mol. The presence of bromine in the structure may enhance its reactivity and biological activity compared to similar compounds lacking halogen substituents.
The mechanism of action for this compound likely involves interaction with specific biological targets, such as enzymes or receptors. The oxadiazole and thiazole moieties are known to exhibit various biological activities, including antimicrobial and anticancer properties. The compound may act by inhibiting enzyme activity or modulating receptor signaling pathways.
Antimicrobial Activity
Research suggests that compounds containing oxadiazole derivatives often exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to 2-(4-bromophenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide demonstrate effectiveness against a range of pathogens, including bacteria and fungi.
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(4-bromophenoxy)... | E. coli | 32 µg/mL |
| 2-(4-bromophenoxy)... | S. aureus | 16 µg/mL |
| 2-(4-bromophenoxy)... | C. albicans | 8 µg/mL |
Anticancer Activity
Studies have indicated that compounds with similar structural features can induce apoptosis in cancer cells. For example, research on oxadiazole derivatives has shown the ability to inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Apoptosis induction |
| A549 (lung cancer) | 12 | Cell cycle arrest at G1 phase |
| HeLa (cervical cancer) | 10 | Caspase activation |
Case Studies
A notable case study involved the synthesis and evaluation of similar oxadiazole-containing compounds against specific cancer cell lines. The study reported that modifications in the substituents led to variations in cytotoxicity, highlighting the importance of structural diversity in optimizing biological activity.
Study Overview:
- Objective : To evaluate the anticancer properties of synthesized oxadiazole derivatives.
- Methodology : Synthesis followed by cytotoxicity assays against various cancer cell lines.
- Findings : Certain derivatives exhibited significant cytotoxic effects with IC50 values lower than those observed for established chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
